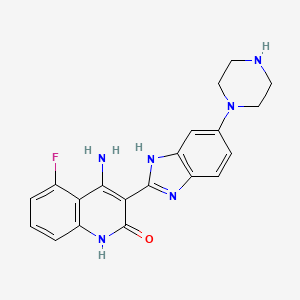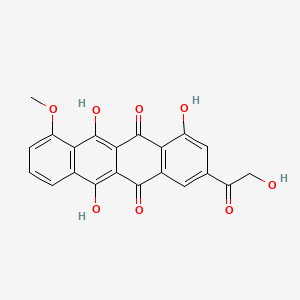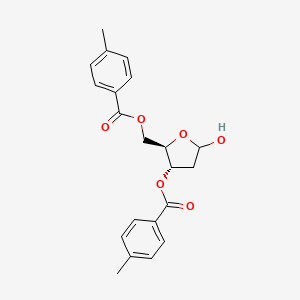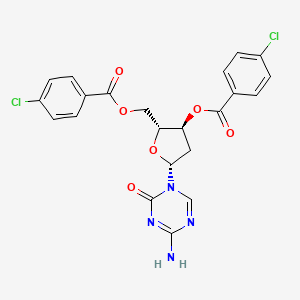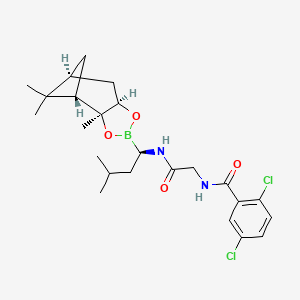
Ixazomib Impurity 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ixazomib Impurity 1 is a chemical compound present in small amounts in the Ixazomib drug substance . It has the chemical name: ®-2,5-dichloro-N- (2- ((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide .
Physical And Chemical Properties Analysis
Ixazomib Impurity 1 has a molecular weight of 495.26 . Unfortunately, the specific physical and chemical properties of Ixazomib Impurity 1 are not detailed in the available resources.
Wissenschaftliche Forschungsanwendungen
Treatment of Indolent B-cell Non-Hodgkin Lymphoma (iNHL)
Ixazomib has been used in combination with rituximab for the treatment of indolent B-cell non-Hodgkin lymphoma (iNHL). The treatment has shown effectiveness and is well-tolerated. It also allows for the retention of immune competence .
Treatment of Multiple Myeloma
Ixazomib is the first FDA approved oral proteasome inhibitor to be used for relapsed and refractory multiple myeloma (MM). It has shown efficacy in both newly diagnosed multiple myeloma (NDMM) and relapsed/refractory multiple myeloma (RRMM) .
Proteasome Inhibition
Ixazomib acts as a proteasome inhibitor, targeting aberrant signaling pathways within iNHL and MM. This mechanism of action is part of what makes it effective in treating these conditions .
Oral Administration
As the first oral proteasome inhibitor, Ixazomib provides a more convenient administration route for patients, improving patient compliance and quality of life .
Combination Therapy
Ixazomib has been used effectively in combination with other drugs, such as lenalidomide and dexamethasone, for the treatment of MM .
Safety and Tolerability
Ixazomib has a manageable toxicity profile, making it a safer option for long-term treatment of conditions like iNHL and MM .
Wirkmechanismus
- Ixazomib Impurity 1 is a proteasome inhibitor. Its primary target is the 20S proteasome, specifically the β5 chymotrypsin-like proteolytic site .
- The proteasome is responsible for protein degradation within human cells and plays a crucial role in various biological processes .
- Ixazomib Impurity 1 reversibly inhibits the CT-L (β5) subunit of the 20S proteasome .
- This leads to activation of signaling cascades, cell-cycle arrest, and ultimately apoptosis .
- Ixazomib Impurity 1 is rapidly absorbed, with a median time to reach maximum plasma concentration of approximately 1 hour post-dose .
- Its pharmacokinetics follow a three-compartment model with a terminal half-life of 9.5 days .
- Oral bioavailability is 58% .
- A high-fat meal decreases absorption, supporting administration on an empty stomach .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33BCl2N2O4/c1-13(2)8-20(25-32-19-10-14-9-18(23(14,3)4)24(19,5)33-25)29-21(30)12-28-22(31)16-11-15(26)6-7-17(16)27/h6-7,11,13-14,18-20H,8-10,12H2,1-5H3,(H,28,31)(H,29,30)/t14-,18-,19+,20-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUIBVMGUKXODV-OPKBTAHXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)CNC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)CNC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33BCl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

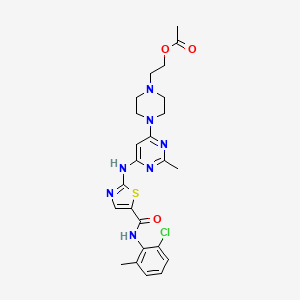
![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)
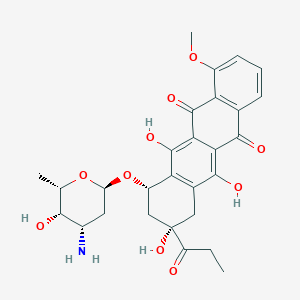

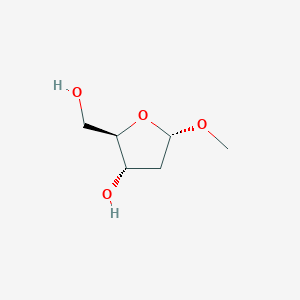
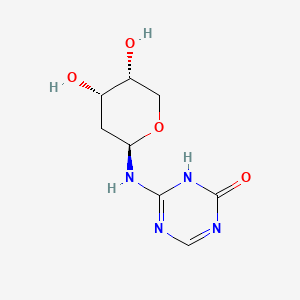
![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)
